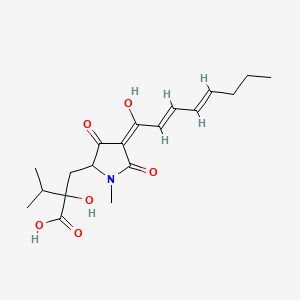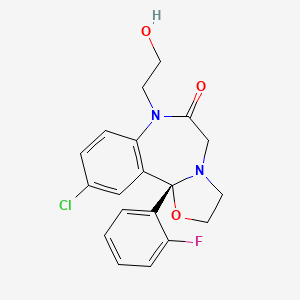
ハルジアン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Harzianic acid is a tetramic acid derivative produced by some Trichoderma strains . It has antimicrobial activities against phytopathogenic fungi and promotes plant growth . It also possesses remarkable chemical properties, including the chelating properties toward essential transition metals .
Synthesis Analysis
Harzianic acid is hypothesized to be biosynthesized from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme . The C5’ carboxylate-containing substituent is derived from the unnatural amino acid 4-hydroxy-4-isopropyl glutamate (l -HIG), which is selected and activated by the adenylation domain of the NRPS module of the PKS-NRPS .Molecular Structure Analysis
The molecular formula of Harzianic acid is C19H27NO6 . Structural analysis of AHAS complexed with Harzianic acid revealed the molecular basis of competitive inhibition, which differs from all known commercial AHAS inhibitors .Chemical Reactions Analysis
Harzianic acid was prepared for the first time in just six steps with an overall yield of 22%. The identification of conditions to telescope amide bond formation and a Lacey Dieckmann reaction into one pot proved important .Physical And Chemical Properties Analysis
Harzianic acid has a molecular weight of 365.42 g/mol . It also possesses remarkable chemical properties, including the chelating properties toward essential transition metals .科学的研究の応用
希土類カチオンとの相互作用
ハルジアン酸は、La³⁺、Nd³⁺、Sm³⁺、およびGd³⁺などの希土類カチオンと相互作用することが判明しています {svg_1}. この相互作用は、質量分析法、円偏光二色性、UV-Vis分光法、およびpH測定を使用して調べられました {svg_2}. 調査したすべてのカチオンについて、モノ錯体(LnL⁺)とビス錯体(LnL²⁻)の形成が観察されました {svg_3}. この特性は、土壌や水域におけるこれらの新興汚染物質の環境影響と運命を理解する上で重要となる可能性があります {svg_4}.
二価金属キレート化特性
トリコデルマ・プレウロチコラによって産生されるハルジアン酸は、Zn²⁺、Fe²⁺、Cu²⁺、およびMn²⁺などの生物学的に関連する遷移金属に対する錯化特性について研究されています {svg_5}. ハルジアン酸のこれらのカチオンに対する配位能力は、金属とpH条件に応じて、可変比で中性または荷電錯体を形成します {svg_6}.
抗菌活性
ハルジアン酸は、その抗菌活性で知られています {svg_7}. この特性により、新しい抗菌剤の開発のための潜在的な候補となります。
植物生長促進活性
ハルジアン酸は、植物生長促進活性に関連付けられています {svg_8}. この特性は、農業において作物の収量と健康を向上させるために活用できます。
アセトヒドロキシ酸シンターゼ(AHAS)の阻害
ハルジアン酸は、AHASの天然物阻害剤として報告されています {svg_9}. AHASは、分岐鎖アミノ酸生合成経路の最初の酵素であり、除草剤と殺菌剤の開発の標的となっています {svg_10}.
植物防御応答の誘発
ハルジアン酸は、別の二次代謝産物であるハルジアノライドとともに、植物防御応答の誘発に関与しています {svg_11}. この特性は、植物病害管理のための戦略を開発するために使用できます。
作用機序
Target of Action
Harzianic acid (HA) is a secondary metabolite produced by the biocontrol fungus Trichoderma afroharzianum . It primarily targets Gram-positive bacteria and fungal Acetohydroxyacid Synthase (AHAS) . AHAS is the first enzyme in the branched-chain amino acid biosynthetic pathway .
Mode of Action
HA exerts its antimicrobial activity by targeting the cell membrane of Gram-positive bacteria . It interacts with the cell membrane, causing changes that inhibit bacterial growth . As an AHAS inhibitor, HA competes with the enzyme’s substrates, thereby inhibiting the enzyme’s activity . This inhibition disrupts the biosynthesis of branched-chain amino acids, which are essential for the growth and survival of fungi .
Biochemical Pathways
The biochemical pathway affected by HA is the branched-chain amino acid biosynthetic pathway . By inhibiting AHAS, HA disrupts this pathway, leading to a deficiency of branched-chain amino acids. This deficiency affects various downstream processes, including protein synthesis, which is crucial for the growth and survival of fungi .
Result of Action
The primary result of HA’s action is the inhibition of growth in Gram-positive bacteria and fungal species . In Gram-positive bacteria, HA disrupts the integrity of the cell membrane, which is crucial for maintaining cellular homeostasis . In fungi, HA inhibits the biosynthesis of branched-chain amino acids, leading to growth inhibition .
将来の方向性
Increasing knowledge on chelating properties might be relevant for understanding the various beneficial effects of Harzianic acid in the interaction between the producer fungi and plants . It might also have a crucial role in the tolerance of plants growing in metal-contaminated soils and in abiotic stress .
生化学分析
Biochemical Properties
Harzianic Acid has been shown to target the cell membrane of Gram-positive bacteria . It is also a selective inhibitor of the enzyme Acetohydroxyacid Synthase (AHAS), which is the first enzyme in the branched-chain amino acid biosynthetic pathway .
Cellular Effects
Harzianic Acid exerts its effects by targeting the cell membrane of bacteria, thereby disrupting their normal function . It also inhibits the activity of AHAS, which can affect the synthesis of branched-chain amino acids and thus impact cellular metabolism .
Molecular Mechanism
The molecular mechanism of Harzianic Acid involves its interaction with the cell membrane and the enzyme AHAS. It binds to these targets and inhibits their function, leading to its antimicrobial effects .
Metabolic Pathways
Harzianic Acid interacts with the branched-chain amino acid biosynthetic pathway by inhibiting the enzyme AHAS . This can affect the levels of branched-chain amino acids in the cell and potentially disrupt metabolic flux.
特性
IUPAC Name |
2-hydroxy-2-[[(4E)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6/c1-5-6-7-8-9-10-14(21)15-16(22)13(20(4)17(15)23)11-19(26,12(2)3)18(24)25/h7-10,12-13,21,26H,5-6,11H2,1-4H3,(H,24,25)/b8-7+,10-9+,15-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSWTHMMNDRFAI-RFJZBCCMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC(=C1C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/C(=C\1/C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157148-06-6 |
Source


|
| Record name | Harzianic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157148066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: How does harzianic acid exert its antimicrobial activity?
A: Research suggests that harzianic acid targets the cell membrane of Gram-positive bacteria. [, ] Studies using Bacillus subtilis combined with dynamic bacterial morphology imaging showed that HA disrupts cell membrane integrity, ultimately leading to bacterial cell death. [, ]
Q2: Beyond antimicrobial activity, does harzianic acid possess other biological activities?
A: Harzianic acid also exhibits plant growth promotion activity. [, , ] It has been shown to promote seed germination, enhance root growth, and increase biomass in various plant species.
Q3: How does harzianic acid contribute to plant growth promotion?
A: One proposed mechanism is its iron-chelating ability. [] Harzianic acid can bind and solubilize iron, making it more available to plants. This enhanced iron uptake can contribute to improved plant growth and development.
Q4: Does harzianic acid induce plant defense responses?
A: Yes, research suggests that harzianic acid can prime plant defense responses. [] Treatment with HA has been shown to induce the expression of defense-related genes in tomato plants, including those involved in ethylene and jasmonate signaling pathways, as well as genes encoding protease inhibitors and resistance proteins. []
Q5: What is the molecular formula and weight of harzianic acid?
A: The molecular formula of harzianic acid is C19H29NO3, and its molecular weight is 319.4 g/mol. []
Q6: What spectroscopic techniques are used to characterize harzianic acid?
A: Several spectroscopic techniques are employed to elucidate the structure of harzianic acid, including UV-Vis spectrophotometry, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (both 1D and 2D NMR). [, , , ]
Q7: Harzianic acid is known to bind metal ions. Which metal ions does it interact with?
A: Harzianic acid exhibits chelating properties towards various metal ions, including essential transition metals like Zn2+, Fe2+, Cu2+, and Mn2+, as well as toxic heavy metals such as Cd2+, Co2+, Ni2+, and Pb2+. [, ] It has also been shown to interact with rare-earth cations such as La3+, Nd3+, Sm3+, Gd3+, Pr3+, Eu3+, Ho3+, and Tm3+. [, ]
Q8: How does harzianic acid bind to these metal ions?
A: Harzianic acid coordinates with metal ions through its oxygen atoms present in the carboxyl and hydroxyl groups. The specific coordination mode and stoichiometry of the complexes formed depend on the metal ion, pH, and solvent conditions. [, , , ]
Q9: Does the interaction of harzianic acid with metal ions affect its biological activity?
A: The metal-chelating properties of HA are believed to be related to its biological activities. For example, its iron-chelating ability might contribute to both its antifungal activity (by sequestering iron essential for fungal growth) and its plant growth-promoting activity (by increasing iron bioavailability to plants). [, ]
Q10: Are there any known analogues of harzianic acid?
A: Yes, isoharzianic acid (iso-HA) is a stereoisomer of harzianic acid and has been isolated from Trichoderma harzianum. [] Iso-HA also displays biological activity, inhibiting the growth of the corn pathogenic fungus Ustilago maydis and exhibiting antibacterial effects against Staphylococcus aureus. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)
![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)



